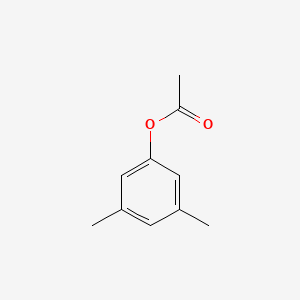
3,5-Dimethylphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylphenyl acetate is an organic compound with the molecular formula C10H12O2. It is an ester derived from 3,5-dimethylphenol and acetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its reactive ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dimethylphenyl acetate can be synthesized through the esterification of 3,5-dimethylphenol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3,5-dimethylphenol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Hydrolysis: 3,5-Dimethylphenol and acetic acid.
Reduction: 3,5-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactive ester group makes it a valuable starting material for various chemical transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of 3,5-dimethylphenyl acetate primarily involves its ester functional group. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of 3,5-dimethylphenol and acetic acid. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent. The aromatic ring can undergo electrophilic substitution reactions, where the electron-rich ring attracts electrophiles, leading to the formation of substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylphenol: The parent compound from which 3,5-dimethylphenyl acetate is derived.
3,5-Dimethylbenzyl alcohol: The reduction product of this compound.
3,5-Dimethylbenzoic acid: An oxidation product of this compound.
Comparison: this compound is unique due to its ester functional group, which imparts different reactivity compared to its parent compound, 3,5-dimethylphenol. The ester group makes it more susceptible to hydrolysis and reduction reactions. In contrast, 3,5-dimethylphenol primarily undergoes electrophilic substitution reactions. The reduction product, 3,5-dimethylbenzyl alcohol, has different chemical properties and applications compared to the ester. Similarly, 3,5-dimethylbenzoic acid, an oxidation product, has distinct reactivity and uses in organic synthesis.
Eigenschaften
CAS-Nummer |
877-82-7 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
acetic acid;3,5-dimethylphenol |
InChI |
InChI=1S/C8H10O.C2H4O2/c1-6-3-7(2)5-8(9)4-6;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
BRYARUBITSWERR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)O)C.CC(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
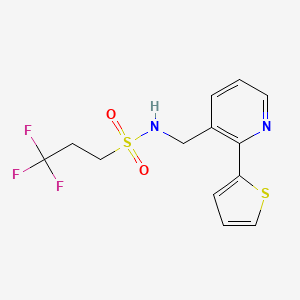
![[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine](/img/structure/B2364361.png)
![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)
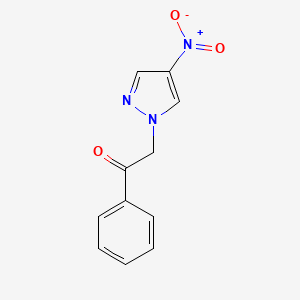
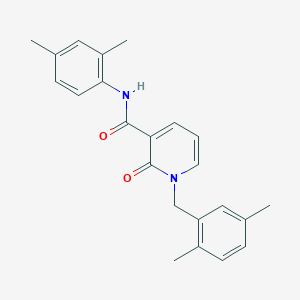
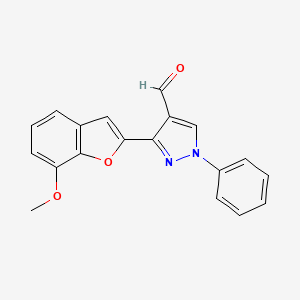
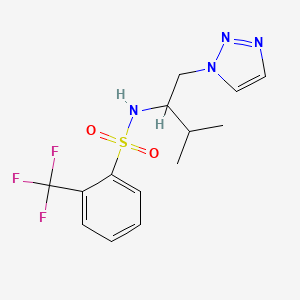
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2364368.png)
![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)
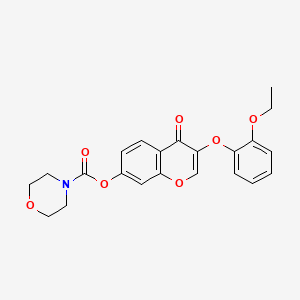

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2364376.png)
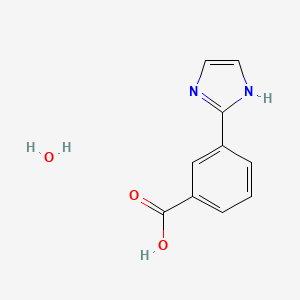
![Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2364383.png)
